molecular formula C21H33NO2 B13779831 3-(2'-Methylpiperidino)propyl p-isopentylbenzoate CAS No. 63916-91-6

3-(2'-Methylpiperidino)propyl p-isopentylbenzoate

Cat. No.: B13779831
CAS No.: 63916-91-6
M. Wt: 331.5 g/mol
InChI Key: SVWGJWSFYJTBFL-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-isopentylbenzoate is a chemical compound with the molecular formula C21H33NO2 and a molar mass of 331.49 g/mol . This compound is known for its unique structural properties, which include a piperidine ring and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate typically involves the esterification of benzoic acid derivatives with piperidine derivatives. One common method includes the reaction of 4-(3-methylbutyl)benzoic acid with 3-(2-methyl-1-piperidinyl)propanol under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-isopentylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine or benzoate derivatives.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-isopentylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopentylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2’-Methylpiperidino)propyl p-isobutylbenzoate
  • 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate
  • 3-(2’-Methylpiperidino)propyl p-isobutylphenylacetate

Uniqueness

3-(2’-Methylpiperidino)propyl p-isopentylbenzoate is unique due to its specific structural features, such as the presence of the piperidine ring and the isopentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

63916-91-6

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-(3-methylbutyl)benzoate

InChI

InChI=1S/C21H33NO2/c1-17(2)8-9-19-10-12-20(13-11-19)21(23)24-16-6-15-22-14-5-4-7-18(22)3/h10-13,17-18H,4-9,14-16H2,1-3H3

InChI Key

SVWGJWSFYJTBFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)CCC(C)C

Origin of Product

United States

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